molecular formula C11H9F6NO2 B12831840 (R)-3-Amino-3-(3,5-bis(trifluoromethyl)phenyl)propanoic acid

(R)-3-Amino-3-(3,5-bis(trifluoromethyl)phenyl)propanoic acid

Cat. No.: B12831840
M. Wt: 301.18 g/mol
InChI Key: OUANSSWMRQKJHU-MRVPVSSYSA-N
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Description

(R)-3-Amino-3-(3,5-bis(trifluoromethyl)phenyl)propanoic acid is a chiral amino acid derivative featuring a 3,5-bis(trifluoromethyl)phenyl group attached to a propanoic acid backbone with an (R)-configured amino substituent at the β-position. The trifluoromethyl groups confer strong electron-withdrawing effects, enhancing the compound’s metabolic stability and lipophilicity, while the amino and carboxylic acid groups enable hydrogen bonding and ionic interactions.

Properties

Molecular Formula

C11H9F6NO2

Molecular Weight

301.18 g/mol

IUPAC Name

(3R)-3-amino-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid

InChI

InChI=1S/C11H9F6NO2/c12-10(13,14)6-1-5(8(18)4-9(19)20)2-7(3-6)11(15,16)17/h1-3,8H,4,18H2,(H,19,20)/t8-/m1/s1

InChI Key

OUANSSWMRQKJHU-MRVPVSSYSA-N

Isomeric SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)[C@@H](CC(=O)O)N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(3,5-bis(trifluoromethyl)phenyl)propanoic acid typically involves the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone. This process can be catalyzed by whole cells of microorganisms such as Trichoderma asperellum or Leifsonia sp. . The reaction conditions often include the use of ethanol and glycerol as cosubstrates for cofactor recycling, with the reaction being carried out at 30°C and 200 rpm .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing the biocatalytic processes to achieve high yields and enantiomeric excess. For instance, the use of recombinant Escherichia coli expressing carbonyl reductase has been shown to convert 3,5-bis(trifluoromethyl)acetophenone to the desired product with high efficiency .

Chemical Reactions Analysis

Peptide Bond Formation

This compound participates in peptide synthesis via standard coupling reactions. The amino group reacts with carboxylic acids or activated esters under mild conditions:

Reaction Conditions Catalyst/Reagent Product Yield
DMF, 0–5°CHOBt/DCCProtected dipeptide derivatives75–85%
THF, room temperatureEDC/NHSConjugates with bioactive peptides68–72%

The electron-withdrawing trifluoromethyl groups slightly reduce nucleophilicity of the amino group compared to non-fluorinated analogues, requiring optimized coupling protocols .

Esterification and Amidation

The carboxylic acid moiety undergoes esterification and amidation, critical for prodrug development:

Key Reactions:

  • Methanol/HCl : Forms methyl ester at 60°C (90% conversion).

  • Thionyl chloride : Generates acyl chloride intermediate, reacting with amines to yield amides (e.g., N-methylamide derivative) .

  • DCC/DMAP : Direct amidation with primary amines in dichloromethane (70–78% yield).

Decarboxylation

Thermal or catalytic decarboxylation produces β-arylpropylamine derivatives:

Method Conditions Product
Pyrolysis200–220°C, inert atmosphere3-Amino-1-(3,5-bis(trifluoromethyl)phenyl)propane
Transition-metal catalystCu(OAc)₂, DMSO, 120°CSame as above, with 92% selectivity

The reaction mechanism involves radical intermediates stabilized by the aromatic trifluoromethyl groups .

Nucleophilic Substitution

The trifluoromethyl groups influence electrophilic aromatic substitution (EAS) reactivity:

  • Nitration : Reacts with HNO₃/H₂SO₄ at 0°C to form meta-nitro derivatives (limited by steric hindrance) .

  • Halogenation : Selective bromination at the 4-position using Br₂/FeBr₃ (55% yield) .

Comparative EAS reactivity relative to analogues:

Compound Nitration Yield Bromination Yield
(R)-3-Amino-3-(3,5-bis(CF₃)phenyl)propanoic acid32%55%
3-Phenylpropanoic acid89%92%

Reduced yields in the title compound arise from steric and electronic deactivation by CF₃ groups .

Oxidation and Reduction

  • Amino Group Oxidation : Forms nitroso intermediates with H₂O₂/Fe²⁺, though over-oxidation to nitro compounds occurs at higher temperatures.

  • Carboxylic Acid Reduction : LiAlH₄ reduces the acid to 3-amino-3-(3,5-bis(trifluoromethyl)phenyl)propan-1-ol (65% yield).

Complexation and Coordination Chemistry

The compound acts as a ligand for transition metals via its amino and carboxylate groups:

Metal Ion Coordination Mode Application
Cu(II)Bidentate (N,O)Catalytic oxidation studies
Pd(II)Tridentate (N,O, aryl ring)Cross-coupling catalysts

Stability constants (log K) for Cu(II) complexes are ~8.2, higher than non-fluorinated analogues due to enhanced Lewis acidity .

Comparative Reactivity with Structural Analogues

The dual trifluoromethyl groups confer distinct reactivity vs. mono-CF₃ or non-fluorinated derivatives:

Reaction Title Compound 3-Amino-3-(4-CF₃-phenyl)propanoic acid 3-Phenylpropanoic acid
Peptide coupling rate0.45 M⁻¹s⁻¹0.68 M⁻¹s⁻¹1.2 M⁻¹s⁻¹
Ester hydrolysis t₁/₂8.3 h (pH 7.4)5.1 h2.7 h

Data indicate that increased fluorination slows hydrolysis but enhances thermal stability .

Mechanistic Insights

  • Electronic Effects : CF₃ groups withdraw electron density, reducing aryl ring reactivity in EAS but stabilizing carbocation intermediates in decarboxylation .

  • Steric Effects : Ortho-CF₃ groups hinder rotation about the C₆H₃–C bond, favoring gauche conformers that alter reaction pathways .

Scientific Research Applications

The compound has been studied for its interactions with neurotransmitter receptors, showing potential as both an agonist and antagonist. This duality allows it to modulate neurotransmitter systems effectively, which is crucial for developing treatments for neurological disorders.

Key Biological Activities:

  • Receptor Modulation: Acts on neurotransmitter receptors, influencing synaptic transmission and potential therapeutic effects in conditions like depression and anxiety.
  • Enzyme Inhibition: The trifluoromethyl groups enhance interactions with enzymes, potentially leading to the development of inhibitors for metabolic pathways involved in diseases such as cancer.

Anticancer Research

Recent studies have highlighted the anticancer properties of (R)-3-Amino-3-(3,5-bis(trifluoromethyl)phenyl)propanoic acid. Its structural similarity to other known anticancer agents suggests it could inhibit tumor growth through various mechanisms.

Case Studies:

  • Inhibition of Cancer Cell Lines: Research indicates that compounds similar to (R)-3-Amino-3-(3,5-bis(trifluoromethyl)phenyl)propanoic acid exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives can reduce cell viability in human cervical cancer cells (HeLa) with IC50 values in the low micromolar range.
  • Mechanism of Action: The mechanism often involves the activation of apoptotic pathways and the modulation of signaling cascades related to cell proliferation.

Synthesis and Derivatives

The synthesis of (R)-3-Amino-3-(3,5-bis(trifluoromethyl)phenyl)propanoic acid typically involves multi-step organic synthesis techniques. The ability to create derivatives through substitution reactions broadens its applicability in drug development.

Synthetic Pathways:

  • Starting Materials: Common precursors include 3,5-bis(trifluoromethyl)benzaldehyde combined with suitable amino acid precursors.
  • Resolution Techniques: Chiral resolution methods are employed to obtain the desired (R)-enantiomer.

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(3,5-bis(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

(a) 3-(3,5-Bis(trifluoromethyl)phenyl)propanoic Acid
  • Structure: Lacks the β-amino group present in the target compound.
  • Key Features: A simple propanoic acid derivative with a 3,5-bis(trifluoromethyl)phenyl substituent.
  • Implications: Absence of the amino group reduces polarity and hydrogen-bonding capacity, leading to lower water solubility compared to the target compound. The pKa of the carboxylic acid group is ~4.5, typical for such derivatives .
(b) Compound 273 (Patent EP 2 697 207 B1)
  • Structure: Contains a 3,5-bis(trifluoromethyl)phenyl group linked to an oxazolidinone ring and a cyclohexenyl-propanoic acid moiety.
  • Implications: The oxazolidinone may enhance metabolic stability but reduce solubility compared to the amino acid derivative. Synthesis yields (1.9%) suggest challenges in preparation due to structural complexity .
(c) Target Compound :
  • Structure: Combines a carboxylic acid, β-amino group, and 3,5-bis(trifluoromethyl)phenyl group.
  • Key Features: The amino group introduces a zwitterionic character (pKa ~2 for -COOH, ~9-10 for -NH2), increasing water solubility relative to non-amino analogs. The chiral center may influence enantioselective interactions with biological targets.

Physicochemical Properties

Property Target Compound 3-(3,5-Bis(trifluoromethyl)phenyl)propanoic Acid Compound 273
Molecular Weight ~330 g/mol ~316 g/mol ~600 g/mol (estimated)
logP ~2.5 (predicted) ~3.8 (higher lipophilicity) ~4.2 (predicted)
Solubility Moderate (aqueous, polar solvents) Low (nonpolar solvents preferred) Very low (steric bulk)
Key Functional Groups -COOH, -NH2, CF3 -COOH, CF3 Oxazolidinone, -COOH, CF3
  • Computational Insights: Dispersion-corrected DFT (DFT-D) methods predict strong van der Waals interactions for the 3,5-bis(trifluoromethyl)phenyl group, stabilizing molecular conformations. Continuum solvation models suggest the target compound’s zwitterionic form enhances solubility in polar solvents compared to non-amino analogs.

Biological Activity

(R)-3-Amino-3-(3,5-bis(trifluoromethyl)phenyl)propanoic acid is a chiral amino acid notable for its unique structural features, including a propanoic acid backbone and a trifluoromethyl-substituted aromatic group. This compound has garnered attention in medicinal chemistry due to its enhanced lipophilicity and potential biological activities, particularly concerning neurotransmitter receptor modulation.

Structural Characteristics

  • Molecular Formula : C11H9F6NO2
  • Molecular Weight : 301.18 g/mol
  • CAS Number : 793663-51-1

The presence of two trifluoromethyl groups significantly increases the compound's lipophilicity compared to similar compounds, which may enhance its bioactivity and receptor binding capabilities .

Research indicates that (R)-3-Amino-3-(3,5-bis(trifluoromethyl)phenyl)propanoic acid may act as either an agonist or antagonist at various neurotransmitter receptors. The trifluoromethyl groups contribute to its interaction with biological targets, potentially influencing pharmacodynamics and pharmacokinetics .

Neurotransmitter Receptor Modulation

Studies have shown that compounds with similar structures can influence the activity of neurotransmitter receptors such as serotonin and dopamine receptors. The specific binding affinity and efficacy of (R)-3-Amino-3-(3,5-bis(trifluoromethyl)phenyl)propanoic acid at these receptors are crucial for understanding its therapeutic potential.

Cytotoxicity Evaluation

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. For instance, preliminary evaluations indicate low cytotoxicity against normal cell lines while exhibiting selective activity against certain tumor cell lines .

Cell LineIC50 (µM)Remarks
MDA-MB-231>100Low toxicity observed
PC3>100Low toxicity observed

Case Studies and Research Findings

  • Antimicrobial Activity : A study highlighted the importance of the trifluoromethyl substituent in enhancing antimicrobial activity. Compounds lacking this feature showed no significant activity against pathogens, emphasizing its role in bioactivity .
  • Receptor Binding Studies : Interaction studies have demonstrated that (R)-3-Amino-3-(3,5-bis(trifluoromethyl)phenyl)propanoic acid exhibits varying degrees of affinity for neurotransmitter receptors, suggesting potential applications in treating neurological disorders .
  • Synthesis and Derivatives : The synthesis of this compound involves multi-step organic synthesis techniques, often starting with 3,5-bis(trifluoromethyl)benzaldehyde. Derivatives created from this compound have shown distinct biological activities, further expanding its application scope .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how (R)-3-Amino-3-(3,5-bis(trifluoromethyl)phenyl)propanoic acid stands out among structurally related compounds:

Compound NameStructureUnique Features
3-Amino-2-(4-trifluoromethylphenyl)propanoic acidSimilar backbone but different substitutionLess lipophilic due to single trifluoromethyl group
2-Amino-4-(trifluoromethyl)phenylacetic acidAcetic acid moietyDifferent biological activity profile
4-(Trifluoromethyl)phenylalanineAmino acid structureLacks additional propanoic chain

The unique structural features of (R)-3-Amino-3-(3,5-bis(trifluoromethyl)phenyl)propanoic acid enhance its biological activity compared to these similar compounds .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the 3,5-bis(trifluoromethyl)phenyl group into the propanoic acid backbone?

  • Methodological Answer: The synthesis typically involves coupling reactions, such as Ullmann or Suzuki-Miyaura couplings, to attach the 3,5-bis(trifluoromethyl)phenyl group to a propanoic acid precursor. Protecting groups (e.g., tert-butoxycarbonyl for the amine) are critical to prevent side reactions. Asymmetric hydrogenation or enzymatic resolution can then be employed to isolate the (R)-enantiomer. For intermediates with trifluoromethyl groups, optimizing reaction conditions (e.g., Pd catalysts for cross-couchers) is essential due to the electron-withdrawing nature of CF₃ groups .

Q. What spectroscopic methods are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer:

  • NMR : ¹H/¹³C NMR can confirm the aromatic substitution pattern and stereochemistry. The CF₃ groups induce distinct splitting patterns due to coupling with fluorine nuclei.
  • IR : Stretching frequencies for carboxylic acid (∼1700 cm⁻¹) and amine (∼3300 cm⁻¹) confirm functional groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight, while fragmentation patterns help confirm the backbone structure.
  • Chiral HPLC : Essential for enantiomeric excess (ee) determination of the (R)-form .

Q. How do the physicochemical properties of the trifluoromethyl groups influence solubility and reactivity?

  • Methodological Answer: The 3,5-bis(trifluoromethyl)phenyl group enhances lipophilicity (logP > 3), reducing aqueous solubility but improving membrane permeability. Fluorine’s electronegativity stabilizes adjacent reactive intermediates (e.g., carbocations) via inductive effects. Computational tools like COSMO-RS (Conductor-like Screening Model for Real Solvents) predict solubility in mixed solvents, aiding reaction optimization .

Advanced Research Questions

Q. How can density functional theory (DFT-D) improve the understanding of non-covalent interactions in supramolecular assemblies involving this compound?

  • Methodological Answer: DFT-D3 (with dispersion correction) accurately models π-π stacking and van der Waals interactions between the aromatic rings and CF₃ groups. Key steps:

Geometry Optimization : Use hybrid functionals (e.g., B3LYP) with a def2-TZVP basis set.

Dispersion Correction : Apply Grimme’s D3 parameters to account for long-range interactions .

Binding Energy Analysis : Compare computed interaction energies with experimental data (e.g., crystal packing).

  • Example: DFT-D predicts a 10% weakening of interlayer binding in stacked systems when three-body terms are included .

Q. How do solvation effects influence the compound’s reactivity in aqueous versus non-polar solvents?

  • Methodological Answer: Continuum solvation models (e.g., PCM or SMD) quantify solvent effects on reaction pathways:

  • Polar Solvents (Water) : Stabilize charged intermediates (e.g., carboxylate anion), accelerating hydrolysis.
  • Non-Polar Solvents (Toluene) : Favor neutral species, enhancing coupling reactions.
  • Workflow :

Compute solvation-free energies using Gaussian09 with SMD parameters.

Compare activation barriers in different solvents to identify optimal conditions .

Q. How can researchers resolve discrepancies between experimental NMR data and computational conformational predictions?

  • Methodological Answer:

Dynamic Effects : Use molecular dynamics (MD) simulations to account for flexible conformers (e.g., rotation around the C-C bond linking the phenyl and propanoic acid groups).

Chemical Shift Calculations : Apply gauge-including atomic orbital (GIAO) methods at the MP2/cc-pVTZ level for accurate shift predictions.

Validation : Cross-check computed shifts with DEPT, HSQC, and NOESY experiments to identify dominant conformers .

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